3-(Acetyloxy)-17-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane
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Overview
Description
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR). This compound is known for its potential use in medical applications, particularly in the field of anesthesia .
Preparation Methods
The synthesis of Dacuronium bromide involves the reaction of pancuronium with specific reagents to produce the desired compound. The preparation methods include:
Chemical Reactions Analysis
Dacuronium bromide undergoes various chemical reactions, including:
Scientific Research Applications
Dacuronium bromide has several scientific research applications, including:
Mechanism of Action
Dacuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end-plate. This binding decreases the opportunity for acetylcholine to bind to the receptor, leading to muscle relaxation .
Comparison with Similar Compounds
Dacuronium bromide is similar to other neuromuscular blocking agents such as pancuronium and vecuronium. it is unique in its specific binding properties and potential applications. Similar compounds include:
Properties
IUPAC Name |
[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFBAGUGBNQLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N2O3+2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865338 |
Source
|
Record name | 3-(Acetyloxy)-17-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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